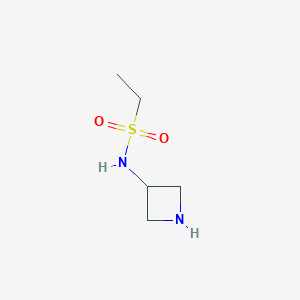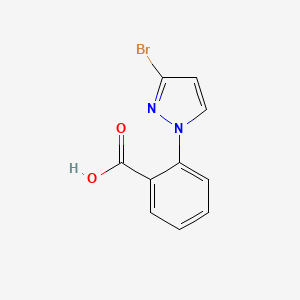
2-(3-bromo-1H-pyrazol-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromo-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1H-pyrazol-1-yl)benzoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Coupling with benzoic acid: The brominated pyrazole is coupled with benzoic acid or its derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-bromo-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The benzoic acid moiety can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling reactions: Reagents such as DCC and DMAP are commonly used for coupling reactions.
Major Products Formed
Substitution reactions: Products include substituted pyrazoles with various functional groups.
Oxidation and reduction: Products include oxidized or reduced derivatives of the original compound.
Coupling reactions: Products include larger molecules formed by the coupling of the benzoic acid moiety with other functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-bromo-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-bromo-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions. The benzoic acid moiety can also contribute to the compound’s overall activity by enhancing its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-chloro-1H-pyrazol-1-yl)benzoic acid: Similar structure but with a chlorine atom instead of bromine.
2-(3-methyl-1H-pyrazol-1-yl)benzoic acid: Similar structure but with a methyl group instead of bromine.
2-(3-nitro-1H-pyrazol-1-yl)benzoic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness
2-(3-bromo-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making the compound a versatile building block for the synthesis of diverse derivatives.
Eigenschaften
Molekularformel |
C10H7BrN2O2 |
|---|---|
Molekulargewicht |
267.08 g/mol |
IUPAC-Name |
2-(3-bromopyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-9-5-6-13(12-9)8-4-2-1-3-7(8)10(14)15/h1-6H,(H,14,15) |
InChI-Schlüssel |
PRGGGSWXICAFMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=CC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8-Diazaspiro[5.5]undecan-3-one](/img/structure/B13532859.png)
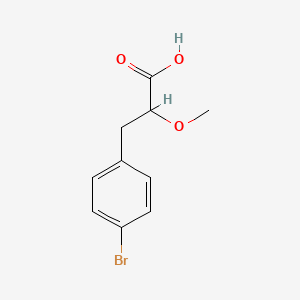
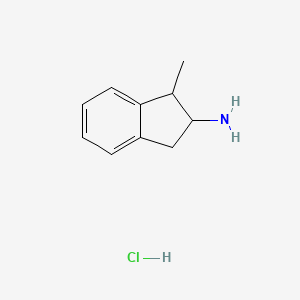

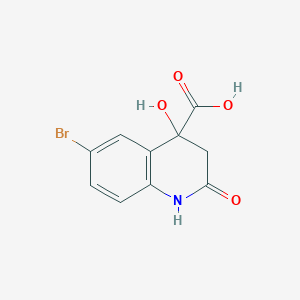


![1-[2-(2-chlorophenyl)ethanesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13532913.png)




![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13532932.png)
